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molecular formula C18H18ClNO2 B8782749 2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(4-chloro-2-methylphenoxy)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B8782749
M. Wt: 315.8 g/mol
InChI Key: IQESLUQPOJSMDJ-UHFFFAOYSA-N
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Patent
US08916550B2

Procedure details

The title compound was synthesized according to General Procedure D using 2-(4-chloro-2-methylphenoxy)acetic acid and compound 3 to yield compound 56 (365 mg, 46%): MS (APCI): m/z 316 [M+H]+. Anal. Calcd. for C18H18ClNO2: C, 68.46; H, 5.75; N, 4.44. Found: C, 68.41; H, 5.92; N, 4.51.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8]([OH:10])=O)=[C:4]([CH3:13])[CH:3]=1.[NH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16][CH2:15]1>>[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8]([N:14]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:17][CH2:16][CH2:15]2)=[O:10])=[C:4]([CH3:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(OCC(=O)O)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(OCC(=O)N2CCCC3=CC=CC=C23)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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